molecular formula C13H12F4N6 B2669054 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2034226-45-2

4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B2669054
CAS No.: 2034226-45-2
M. Wt: 328.275
InChI Key: FSYBYQCDLDHFQD-UHFFFAOYSA-N
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Description

4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. Its primary research value lies in the investigation of ALK-driven cancers, such as a subset of non-small cell lung cancers (NSCLC), anaplastic large cell lymphomas, and neuroblastomas. The compound functions by competitively binding to the ATP-binding site of the ALK kinase domain, thereby blocking its enzymatic activity and subsequent downstream signaling through key pathways like JAK/STAT, PI3K/AKT, and RAS/MAPK. This targeted inhibition leads to the suppression of cellular proliferation and can induce apoptosis in malignant cells that are dependent on ALK for survival and growth. Researchers utilize this compound as a critical tool molecule to elucidate the pathological role of ALK, to study resistance mechanisms to ALK-directed therapies, and to evaluate the efficacy of ALK inhibition in various in vitro and in vivo disease models. Its structure, featuring a piperazine linker connecting two heteroaromatic rings, is optimized for high kinase selectivity and potency, making it a valuable asset for preclinical studies aimed at validating ALK as a therapeutic target.

Properties

IUPAC Name

4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F4N6/c14-9-6-18-12(19-7-9)23-3-1-22(2-4-23)11-5-10(13(15,16)17)20-8-21-11/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYBYQCDLDHFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F4N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the core pyrimidine ring. One common approach is to start with 5-fluoropyrimidin-2-yl and piperazine as the primary reactants. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process involves careful control of temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The trifluoromethyl group can be oxidized under specific conditions.

  • Reduction: : Reduction reactions can be performed to modify the fluoropyrimidinyl group.

  • Substitution: : Substitution reactions are common, where different functional groups can replace existing ones on the pyrimidine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It can be used as a probe to study biological systems and pathways.

  • Medicine: : Potential therapeutic applications are being explored, particularly in the development of new drugs.

  • Industry: : It can be used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine exerts its effects involves interactions with specific molecular targets. The fluoropyrimidinyl group can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound's stability and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Target/Activity
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine C₁₃H₁₂F₄N₆ 356.27 6-CF₃, 4-piperazinyl-5-fluoropyrimidine Kinase X (IC₅₀: 10 nM)
4-(5-Fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine (CAS 1171739-24-4) C₁₅H₁₇FN₄O 288.32 5-fluoro-2-methoxyphenyl, piperazine Kinase Y (IC₅₀: 50 nM)
4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS 861409-87-2) C₁₂H₁₄F₃N₅ 309.27 Cyclopropyl, 6-CF₃ Kinase Z (IC₅₀: 25 nM)

Key Observations:

  • Fluorine Substitution: The 5-fluoropyrimidine group in the target compound enhances target binding compared to the methoxyphenyl group in CAS 1171739-24-4, as fluorine’s electronegativity improves hydrogen-bond interactions .
  • Trifluoromethyl vs. Cyclopropyl: The trifluoromethyl group (6-CF₃) in the target compound confers higher metabolic stability than the cyclopropyl group in CAS 861409-87-2, which is more prone to oxidative metabolism .
  • Piperazine Position: Piperazine at position 4 (target compound) vs. position 2 (CAS 861409-87-2) alters steric interactions, leading to a 2.5-fold increase in kinase X inhibition compared to kinase Z .

Pharmacokinetic and Physicochemical Comparison

Property Target Compound CAS 1171739-24-4 CAS 861409-87-2
LogP 2.5 1.8 2.2
Aqueous Solubility (µg/mL) 15 45 22
Plasma Protein Binding (%) 92 85 88
CYP3A4 Inhibition (IC₅₀) >50 µM 30 µM 45 µM

Analysis:

  • The target compound’s lower solubility compared to CAS 1171739-24-4 is attributed to its higher lipophilicity (LogP 2.5 vs. 1.8), but its trifluoromethyl group reduces CYP3A4 inhibition risk, improving safety .

Biological Activity

4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound's molecular formula is C15H15FN8, with a molecular weight of 326.33 g/mol. The IUPAC name is 4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine. Below is a summary of its key chemical properties:

PropertyValue
Molecular FormulaC15H15FN8
Molecular Weight326.33 g/mol
IUPAC Name4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine
InChI KeyAPGJKNHZYPZNNW-UHFFFAOYSA-N
Canonical SMILESC1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C4=NC=C(C=N4)F

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Fluoropyrimidine Intermediate : Synthesis begins with the fluorination of a pyrimidine derivative.
  • Piperazine Ring Formation : The fluoropyrimidine intermediate is reacted with piperazine to form the piperazinyl-pyrimidine compound.
  • Introduction of Pyrazole Group : A cyclization reaction introduces the pyrazole group into the structure.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Kinase Inhibition : The compound has been shown to inhibit certain kinases involved in cell signaling pathways, which may lead to altered cellular responses.
  • Receptor Modulation : It can bind to specific receptors, modulating their activity and potentially influencing neurotransmitter systems .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties:

  • In Vitro Studies : It has been evaluated for cytotoxicity against various cancer cell lines, demonstrating significant antiproliferative effects. For instance, studies have shown that derivatives containing trifluoromethyl groups can exhibit enhanced cytotoxicity against human cancer cell lines such as MCF-7 and DU145 .

Neuropharmacological Effects

The compound has also been investigated for its potential as an atypical antipsychotic agent:

  • Behavioral Studies : In vivo studies suggest that it may modulate dopaminergic activity without inducing significant extrapyramidal side effects, making it a candidate for further exploration in treating psychiatric disorders .

Case Studies

  • Anticancer Screening : A study involving a series of derivatives found that compounds similar to this compound exhibited varying degrees of cytotoxicity against a panel of cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .
  • Neuropharmacological Evaluation : Another study evaluated the behavioral effects of this compound in rodent models, indicating its potential for reducing symptoms associated with dopaminergic dysfunction without the common side effects seen with traditional antipsychotics .

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